n-(3-Bromothiophen-2-yl)methanesulfonamide
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Overview
Description
n-(3-Bromothiophen-2-yl)methanesulfonamide: is an organic compound that features a brominated thiophene ring attached to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromothiophen-2-yl)methanesulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the reaction of 3-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with various nucleophiles under suitable conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
Chemistry: n-(3-Bromothiophen-2-yl)methanesulfonamide is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions .
Biology and Medicine:
Industry: In the materials science industry, this compound can be used to create polymers and other materials with specific electronic properties .
Mechanism of Action
Comparison with Similar Compounds
3-Bromothiophene: Lacks the sulfonamide group, making it less versatile in certain reactions.
Methanesulfonamide: Lacks the brominated thiophene ring, limiting its use in coupling reactions.
Uniqueness: n-(3-Bromothiophen-2-yl)methanesulfonamide is unique due to the presence of both a brominated thiophene ring and a methanesulfonamide group, allowing it to participate in a wider range of chemical reactions compared to its individual components .
Properties
IUPAC Name |
N-(3-bromothiophen-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c1-11(8,9)7-5-4(6)2-3-10-5/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAUYCXJWNAEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CS1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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